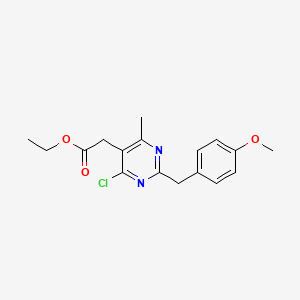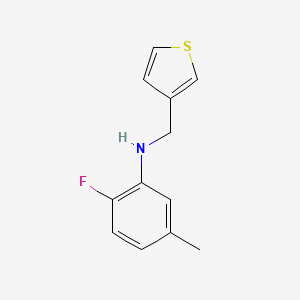![molecular formula C14H13N3S B12122046 13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B12122046.png)
13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-(Tiofen-2-il)-1,8,12-triazatriciclo[7400,2,7]trideca-2,4,6,8-tetraeno es un compuesto orgánico complejo caracterizado por su estructura tricíclica única, que incluye un anillo de tiofeno y tres átomos de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 13-(Tiofen-2-il)-1,8,12-triazatriciclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraeno normalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la ciclización de moléculas precursoras bajo condiciones específicas para formar el núcleo tricíclico. Las condiciones de reacción a menudo implican el uso de catalizadores, solventes y temperaturas controladas para asegurar que el producto deseado se obtenga con alta pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para aumentar el rendimiento y reducir los costos. Técnicas como la síntesis de flujo continuo y el uso de reactores automatizados se pueden emplear para lograr una producción a gran escala eficiente .
Análisis De Reacciones Químicas
Tipos de reacciones
13-(Tiofen-2-il)-1,8,12-triazatriciclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraeno puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: El compuesto se puede reducir utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esto implica el reemplazo de un grupo funcional por otro, típicamente utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Reactivos de sustitución: Halógenos, nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir derivados de tiol .
Aplicaciones Científicas De Investigación
13-(Tiofen-2-il)-1,8,12-triazatriciclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraeno tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas y materiales más complejos.
Biología: Investigado por su posible actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de medicamentos y como agente terapéutico.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros conductores y semiconductores orgánicos
Mecanismo De Acción
El mecanismo de acción de 13-(Tiofen-2-il)-1,8,12-triazatriciclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraeno implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y el sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares
- 3-Cloro-5-(tiofen-2-il)-8-tia-4,6-diazatriciclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraeno
- 3-Cloro-5-(pirazin-2-il)-8-tia-4,6-diazatriciclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraeno
Singularidad
Lo que diferencia a 13-(Tiofen-2-il)-1,8,12-triazatriciclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraeno de compuestos similares es su estructura tricíclica única y la presencia del anillo de tiofeno. Esta estructura confiere propiedades químicas y físicas distintas, lo que la hace valiosa para aplicaciones específicas en ciencia de materiales y química medicinal .
Propiedades
Fórmula molecular |
C14H13N3S |
|---|---|
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
1-thiophen-2-yl-1,2,3,4-tetrahydropyrimido[1,6-a]benzimidazole |
InChI |
InChI=1S/C14H13N3S/c1-2-5-11-10(4-1)16-13-7-8-15-14(17(11)13)12-6-3-9-18-12/h1-6,9,14-15H,7-8H2 |
Clave InChI |
AVRUDJDRFKBSQO-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(N2C1=NC3=CC=CC=C32)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12121967.png)
![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12121972.png)


![(2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane](/img/structure/B12121988.png)

![Bicyclo[2.2.1]hept-5-ene-2,3-diamine](/img/structure/B12122002.png)



![6-chloro-7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12122015.png)
![Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]-](/img/structure/B12122020.png)
![N-(2,4-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12122027.png)
![Benzoxazol-2-yl[3-(3-methylphenoxy)phenyl]amine](/img/structure/B12122029.png)
